Propionitrile: A Comprehensive Technical Guide for the Modern Laboratory
Propionitrile: A Comprehensive Technical Guide for the Modern Laboratory
Introduction: Beyond a Simple Nitrile
Propionitrile, systematically known as propanenitrile and often referred to as ethyl cyanide, is a colorless, volatile liquid with a characteristic sweet, ethereal odor.[1][2] While its fundamental properties are well-documented, its nuanced applications and the rationale behind its selection in complex synthetic pathways are often underexplored in standard chemical literature. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of propionitrile, moving beyond basic data to offer actionable insights grounded in scientific principles and practical laboratory applications.
At its core, propionitrile is an aliphatic nitrile with the molecular formula C₃H₅N and the CAS (Chemical Abstracts Service) Registry Number 107-12-0 . Its utility in the laboratory is dictated by the chemistry of the nitrile group and the physicochemical properties imparted by the ethyl substituent.
Core Properties and Specifications
A thorough understanding of propionitrile's physical and chemical properties is paramount for its effective and safe use in a research and development setting.
| Property | Value | Source(s) |
| CAS Number | 107-12-0 | |
| Molecular Formula | C₃H₅N | |
| Molecular Weight | 55.08 g/mol | |
| IUPAC Name | Propanenitrile | |
| Synonyms | Ethyl cyanide, Cyanoethane, Propionic nitrile | [1] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Sweetish, ethereal | [1][2] |
| Boiling Point | 97 °C (207 °F) | [2] |
| Melting Point | -93 °C (-135.4 °F) | |
| Density | 0.772 g/mL at 25 °C | |
| Solubility in Water | 11.9% at 20 °C | |
| Flash Point | 6 °C (43 °F) |
Synthesis of Propionitrile: Industrial and Laboratory Perspectives
The availability of high-purity propionitrile is underpinned by robust industrial production methods and adaptable laboratory-scale syntheses.
Industrial Production
Two primary routes dominate the industrial manufacturing of propionitrile:
-
Hydrogenation of Acrylonitrile: This is a major industrial method where acrylonitrile is catalytically hydrogenated. This process is efficient and widely used for large-scale production.[3]
-
Ammoxidation of Propanol: In this process, propanol is reacted with ammonia and oxygen at high temperatures over a catalyst to yield propionitrile.[3]
Laboratory-Scale Synthesis
For research and specialized applications, several laboratory-scale methods are employed:
-
Dehydration of Propionamide: A classic method involving the dehydration of propionamide using a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂).
-
Kolbe Nitrile Synthesis: This method involves the reaction of an ethyl halide (e.g., ethyl bromide) with a cyanide salt (e.g., sodium cyanide).
The Role of Propionitrile in Advanced Organic Synthesis
Propionitrile's value in a synthetic context stems from its role as both a versatile solvent and a C3 building block.
Propionitrile as a Strategic Solvent
While acetonitrile is a more common solvent in many applications, propionitrile's higher boiling point (97 °C vs. 81.6 °C for acetonitrile) makes it an excellent choice for reactions requiring elevated temperatures. This property allows for a greater operational temperature range, which can be crucial for driving sluggish reactions to completion.
Causality in Solvent Choice: The decision to use propionitrile over acetonitrile is often driven by the need for higher reaction temperatures to overcome activation energy barriers. Its polar aprotic nature effectively dissolves a wide range of organic compounds and inorganic salts, making it suitable for a variety of reaction types, including nucleophilic substitutions and organometallic reactions.[4]
Key Synthetic Transformations
The nitrile functionality of propionitrile is a gateway to a diverse array of chemical transformations, making it a valuable precursor in multi-step syntheses.
The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis, providing access to a key functional group in many biologically active molecules.
Experimental Protocol: Catalytic Hydrogenation of Propionitrile to Propylamine
Objective: To reduce propionitrile to propylamine using catalytic hydrogenation.
Materials:
-
Propionitrile (≥99% purity)
-
Raney Nickel (or Platinum on carbon, 5% w/w)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
High-pressure autoclave (e.g., Parr hydrogenator)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel catalyst with anhydrous ethanol to remove any residual water.
-
Reaction Setup: To the high-pressure autoclave, add propionitrile (1.0 eq) and anhydrous ethanol as the solvent. Carefully add the prepared Raney Nickel catalyst (typically 5-10% by weight of the nitrile).
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this may vary depending on the specific catalyst and scale).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 70-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate contains the desired propylamine.
-
Purification: The propylamine can be purified by fractional distillation.
Self-Validating System: The success of the reduction can be validated by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material and the appearance of the product with the correct mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the purified propylamine.
The Houben-Hoesch reaction is a classic method for the synthesis of aryl ketones, and propionitrile is a key reagent in this transformation.[5] This reaction is particularly useful for the acylation of electron-rich aromatic compounds like phenols and their ethers.
Experimental Protocol: Synthesis of 2,4,6-Trihydroxypropiophenone via the Houben-Hoesch Reaction
Objective: To synthesize 2,4,6-trihydroxypropiophenone from phloroglucinol and propionitrile.[5]
Materials:
-
Phloroglucinol (anhydrous)
-
Propionitrile
-
Zinc chloride (fused and powdered)
-
Anhydrous diethyl ether
-
Dry hydrogen chloride gas
-
Water
Procedure:
-
Reactant Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, suspend anhydrous phloroglucinol (0.1 mol, 12.6 g) and freshly fused, powdered zinc chloride (25 g) in 100 mL of anhydrous diethyl ether.[5]
-
Reaction Initiation: Add propionitrile (0.1 mol, 5.5 g) to the suspension. Begin stirring and bubble a steady stream of dry hydrogen chloride gas through the mixture.[5]
-
Reaction Conditions: Continue passing HCl gas through the mixture for 2-3 hours. The mixture will warm up and turn yellow-orange as the ketimine hydrochloride salt precipitates. Allow the mixture to stand overnight at room temperature.[5]
-
Work-up and Hydrolysis: Decant the ether layer. Add 100 mL of water to the oily ketimine salt and heat the mixture on a steam bath for 1 hour to hydrolyze the intermediate.[5]
-
Purification: Cool the aqueous solution in an ice bath. The product, 2,4,6-trihydroxypropiophenone, will crystallize. Collect the crystals by vacuum filtration, wash with cold water, and recrystallize from hot water to yield the pure product.[5]
Self-Validating System: The identity and purity of the product can be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The IR spectrum should show a characteristic carbonyl stretch, and the NMR spectra should be consistent with the structure of 2,4,6-trihydroxypropiophenone.
Caption: Mechanism of the Houben-Hoesch Reaction.
Propionitrile reacts with Grignard reagents to form ketones after hydrolysis of the intermediate imine. This provides a valuable route for the synthesis of a variety of ketones.
Safety, Handling, and Toxicology
Propionitrile is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Summary:
-
Flammability: Propionitrile is a highly flammable liquid with a low flash point.[6] All work should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Toxicity: It is toxic if inhaled, absorbed through the skin, or ingested.[6] Propionitrile can be metabolized in the body to release cyanide, leading to symptoms of cyanide poisoning.[1][2]
-
Irritation: It is an irritant to the eyes, skin, and respiratory system.[2]
Workplace Exposure Limits:
-
NIOSH REL (Recommended Exposure Limit): TWA (Time-Weighted Average) 6 ppm (14 mg/m³).[2]
-
OSHA PEL (Permissible Exposure Limit): None established.[2]
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Ventilation: Always handle propionitrile in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
-
Spills: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[7]
Disposal:
Propionitrile and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]
Conclusion
Propionitrile is a chemical of significant utility in the modern research and development landscape. Its value extends beyond its basic physical properties to its role as a strategic solvent and a versatile C3 building block in complex organic syntheses. A comprehensive understanding of its reactivity, coupled with a commitment to safe handling practices, enables researchers and drug development professionals to leverage the full potential of this important nitrile.
References
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NIOSH Pocket Guide to Chemical Hazards - Propionitrile. (n.d.). Centers for Disease Control and Prevention. Retrieved January 9, 2026, from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Propionitrile (Restored). (n.d.). Centers for Disease Control and Prevention. Retrieved January 9, 2026, from [Link]
-
Propionitrile, 99% MSDS# 32762 Section 1 - Chemical Product and Company Identification. (n.d.). Exposome-Explorer. Retrieved January 9, 2026, from [Link]
-
Propionitrile. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
Safety data sheet. (2023, March 10). CPAChem. Retrieved January 9, 2026, from [Link]
-
PROPIONITRILE CAS Number - HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 9, 2026, from [Link]
-
Propionitrile (C3H5N) properties. (n.d.). Matweb. Retrieved January 9, 2026, from [Link]
-
Propionitrile in Pharmaceutical Manufacturing. (2025, October 9). Rock Chemicals, Inc. Retrieved January 9, 2026, from [Link]
-
Propionitrile. (n.d.). Grokipedia. Retrieved January 9, 2026, from [Link]
